
2-Oxo-4-phenyl-2H-1-benzopyran-7-yl pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is a chemical compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system with a phenyl group at the 4-position and a nicotinate ester at the 7-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with nicotinic acid or its derivatives. One common method involves the use of nicotinoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromen ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromen structure.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-4-phenyl-2H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of nicotinate.
8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate: Contains a methyl group at the 8-position.
2-Oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside: A glucopyranoside derivative.
Uniqueness
2-Oxo-4-phenyl-2H-chromen-7-yl nicotinate is unique due to the presence of the nicotinate ester, which imparts distinct biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
64836-32-4 |
|---|---|
Molekularformel |
C21H13NO4 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
(2-oxo-4-phenylchromen-7-yl) pyridine-3-carboxylate |
InChI |
InChI=1S/C21H13NO4/c23-20-12-18(14-5-2-1-3-6-14)17-9-8-16(11-19(17)26-20)25-21(24)15-7-4-10-22-13-15/h1-13H |
InChI-Schlüssel |
DVTWVELQFIBEPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


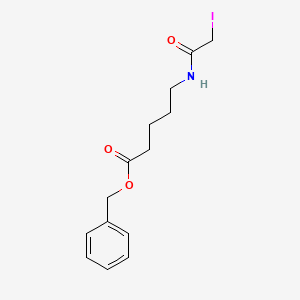
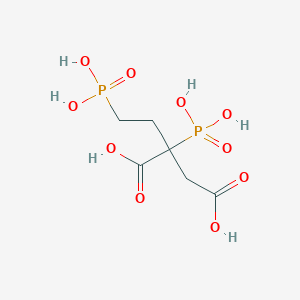

![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)

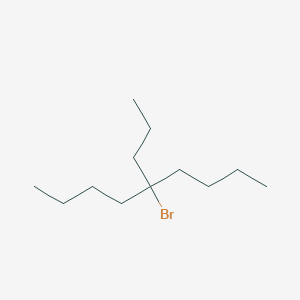
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)

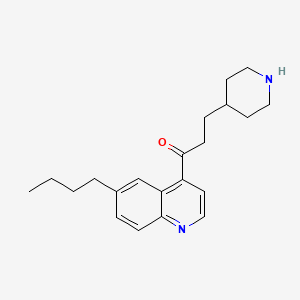
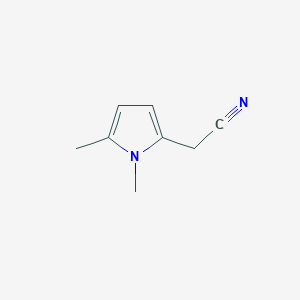
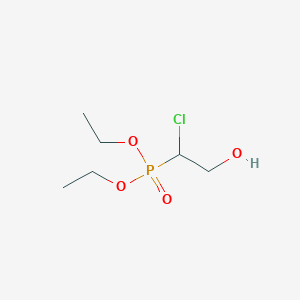
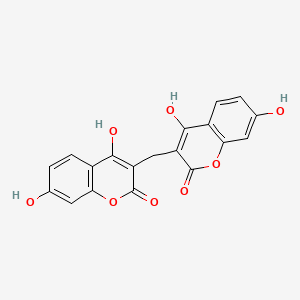
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
